An In-Depth Technical Guide to Carboxy-PEG4-phosphonic acid: Properties, Synthesis, and Applications in Bioconjugation and Nanotechnology
An In-Depth Technical Guide to Carboxy-PEG4-phosphonic acid: Properties, Synthesis, and Applications in Bioconjugation and Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxy-PEG4-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and nanotechnology. Its unique structure, featuring a carboxylic acid group at one terminus and a phosphonic acid group at the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer, allows for versatile applications. The carboxylic acid moiety provides a reactive handle for covalent attachment to amine-containing biomolecules, such as proteins and peptides, while the phosphonic acid group serves as a robust anchor to various metal oxide surfaces, most notably iron oxide nanoparticles. This guide provides a comprehensive overview of the physicochemical properties of Carboxy-PEG4-phosphonic acid, a detailed look at its synthesis, and step-by-step experimental protocols for its application in protein conjugation and nanoparticle surface modification.
Core Properties and Specifications
Carboxy-PEG4-phosphonic acid is a well-defined chemical entity with consistent properties that are crucial for its application in sensitive biological and chemical systems. The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₃O₉P | [1][2] |
| Molecular Weight | 330.27 g/mol | [1][2] |
| CAS Number | 1623791-69-4 | [1][2] |
| Appearance | Varies (typically a solid or oil) | |
| Purity | ≥95% (commonly available at ≥98%) | |
| Solubility | Soluble in water and many organic solvents | [2] |
| Storage Conditions | -20°C, desiccated |
Synthesis of Carboxy-PEG4-phosphonic acid
While detailed, proprietary synthesis methods may vary between suppliers, a general and effective synthetic route for creating carboxy-PEG-phosphonic acid conjugates has been described in the scientific literature.[3][4] This process involves a straightforward, multi-step chemical synthesis, which is illustrated in the workflow diagram below. The key steps include the introduction of a protected carboxyl group onto one end of the PEG linker and the phosphorylation of the other end.
Caption: General synthetic workflow for Carboxy-PEG-phosphonic acid.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative method adapted from the literature for the synthesis of a carboxy-PEG-phosphonic acid.[3] Researchers should adapt and optimize this protocol based on their specific laboratory conditions and available starting materials.
Materials:
-
Tetraethylene glycol
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl bromoacetate (B1195939) (or a similar protected haloacetate)
-
Phosphorus oxychloride (POCl₃)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl) or other suitable acid for hydrolysis
-
Appropriate organic solvents for extraction and purification (e.g., dichloromethane (B109758), ethyl acetate)
-
Deionized water
Procedure:
-
Carboxylation:
-
Dissolve tetraethylene glycol in an aqueous solution of sodium hydroxide.
-
Slowly add ethyl bromoacetate to the reaction mixture at a controlled temperature.
-
Allow the reaction to proceed for several hours to form the ethyl-carboxy-PEG4 intermediate.
-
Extract the product using an appropriate organic solvent and purify as necessary.
-
-
Phosphorylation:
-
Dissolve the purified ethyl-carboxy-PEG4 in anhydrous THF.
-
Cool the solution in an ice bath and slowly add phosphorus oxychloride.
-
Allow the reaction to stir at room temperature for several hours.
-
-
Hydrolysis and Deprotection:
-
Carefully quench the reaction with water.
-
Add a suitable acid (e.g., HCl) to hydrolyze the phosphate (B84403) ester and the ethyl ester, yielding the final Carboxy-PEG4-phosphonic acid.
-
-
Purification:
-
The final product can be purified using techniques such as column chromatography or recrystallization to achieve the desired level of purity.
-
Applications and Experimental Protocols
Carboxy-PEG4-phosphonic acid is a versatile tool for researchers. Its heterobifunctional nature allows for a two-step approach to conjugation, enabling precise control over the modification of biomolecules and surfaces.
Bioconjugation via EDC/NHS Chemistry
The carboxylic acid moiety of Carboxy-PEG4-phosphonic acid can be readily coupled to primary amines on proteins, peptides, or other biomolecules using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimmide (NHS).[5][6][7]
Caption: Workflow for coupling to amine-containing biomolecules.
This protocol provides a general procedure for conjugating Carboxy-PEG4-phosphonic acid to a protein.[6][7] Molar ratios and reaction times may need to be optimized for specific proteins.
Materials:
-
Carboxy-PEG4-phosphonic acid
-
Protein to be conjugated
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare stock solutions of Carboxy-PEG4-phosphonic acid, EDC, and NHS/Sulfo-NHS in an appropriate solvent (e.g., water or DMSO).
-
Prepare a solution of the protein in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Activation of Carboxylic Acid:
-
In a reaction vial, dissolve Carboxy-PEG4-phosphonic acid in the Activation Buffer.
-
Add a molar excess of EDC and NHS/Sulfo-NHS to the Carboxy-PEG4-phosphonic acid solution. A typical starting point is a 2- to 10-fold molar excess of EDC and NHS over the linker.
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to the Protein:
-
Immediately add the activated Carboxy-PEG4-phosphonic acid solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.
-
Purify the protein-PEG-phosphonic acid conjugate from excess reagents and byproducts using a desalting column or dialysis.
-
Surface Modification of Iron Oxide Nanoparticles
The phosphonic acid group of Carboxy-PEG4-phosphonic acid provides a strong and stable anchor to metal oxide surfaces, making it an excellent choice for the surface functionalization of iron oxide nanoparticles (IONPs).[3][4][8][9] This modification enhances the stability of the nanoparticles in aqueous solutions, reduces non-specific protein binding, and provides a functional handle (the carboxyl group) for further bioconjugation.
Caption: Workflow for the surface modification of iron oxide nanoparticles.
The following is a general protocol for the surface modification of both hydrophobic and hydrophilic IONPs via ligand exchange.[9]
Materials:
-
Iron oxide nanoparticles (either with a hydrophobic or hydrophilic coating)
-
Carboxy-PEG4-phosphonic acid
-
Appropriate solvents (e.g., for hydrophobic IONPs: dichloromethane (DCM) and methanol; for hydrophilic IONPs: deionized water and methanol)
-
Sonication bath or probe sonicator
-
Magnetic separation rack or centrifuge
Procedure for Hydrophobic IONPs:
-
Dispersion of IONPs:
-
Disperse the hydrophobic IONPs in a suitable organic solvent like DCM.
-
Use sonication to ensure a uniform dispersion.
-
-
Ligand Exchange:
-
Prepare a solution of Carboxy-PEG4-phosphonic acid in a mixture of DCM and methanol.
-
Add the linker solution to the IONP dispersion.
-
Sonicate the reaction mixture for an extended period (e.g., 1-3 hours, can be done in cycles) and then allow it to react overnight at room temperature with stirring.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Induce precipitation of the functionalized IONPs by adding a non-solvent (e.g., hexane).
-
Collect the nanoparticles using magnetic separation or centrifugation.
-
Wash the nanoparticles several times with the non-solvent to remove excess linker and displaced ligands.
-
Finally, redisperse the purified, functionalized IONPs in an aqueous buffer.
-
Procedure for Hydrophilic IONPs:
-
Dispersion of IONPs:
-
Disperse the hydrophilic IONPs in deionized water.
-
-
Ligand Exchange:
-
Prepare a solution of Carboxy-PEG4-phosphonic acid in a mixture of deionized water and methanol.
-
Add the linker solution to the IONP dispersion.
-
Sonicate the mixture for 1-3 hours (in cycles) and let it react overnight at room temperature.
-
-
Purification:
-
Purify the functionalized IONPs using magnetic separation or centrifugation.
-
Wash the nanoparticles multiple times with deionized water to remove excess linker.
-
Redisperse the final product in the desired aqueous buffer.
-
Conclusion
Carboxy-PEG4-phosphonic acid is a powerful and versatile heterobifunctional linker that bridges the gap between biological molecules and inorganic surfaces. Its well-defined structure and reliable reactivity make it an invaluable tool for researchers in drug development, diagnostics, and materials science. The protocols provided in this guide offer a starting point for the successful application of this compound in creating novel bioconjugates and advanced nanomaterials. As with any chemical procedure, optimization of reaction conditions is key to achieving the desired outcome.
References
- 1. Carboxy-PEG4-phosphonic acid | 1623791-69-4 | YPC79169 [biosynth.com]
- 2. Carboxy-PEG4-phosphonic acid, 1623791-69-4 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
